Perfluorohexanoic Acid

Beschreibung

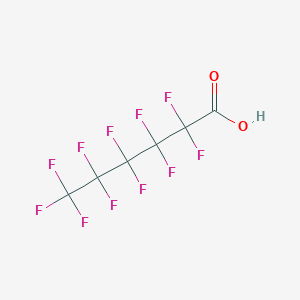

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUULQAPEKKVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11COOH, C6HF11O2 | |

| Record name | PFHxA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031862 | |

| Record name | Perfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157 °C | |

| Record name | Perfluorohexanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15,700 mg/L at ambient temperature | |

| Record name | Perfluorohexanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.49 ± 0.06 [log Psd at 298.15 K (Pa)] | |

| Record name | PFHxA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

Colorless liquid | |

CAS No. |

307-24-4 | |

| Record name | Perfluorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 307-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP34Q2220R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorohexanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Undecafluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Undecafluorohexanoic acid (PFHxA), a six-carbon perfluorinated carboxylic acid, is a compound of significant interest in various industrial and research applications. Its unique properties, derived from the high electronegativity of fluorine atoms, make it a valuable building block in the synthesis of fluorosurfactants, surface protectants, and specialized polymers. Furthermore, its presence as a metabolic byproduct of larger polyfluorinated compounds necessitates a thorough understanding of its synthesis for toxicological and environmental studies. This technical guide provides a comprehensive overview of the core synthetic pathways to undecafluorohexanoic acid, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The industrial production and laboratory-scale synthesis of undecafluorohexanoic acid are primarily achieved through two distinct routes:

-

Electrochemical Fluorination (ECF) of Hexanoyl Chloride: This classic method, known as the Simons Process, involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). It is a robust method for producing a variety of perfluorinated compounds.

-

Telomerization followed by Oxidation: This pathway involves the synthesis of a perfluoroalkyl iodide intermediate, specifically 1-iodoundecafluorohexane, through telomerization. The intermediate is then oxidized to yield the desired carboxylic acid.

Pathway 1: Electrochemical Fluorination (ECF) of Hexanoyl Chloride

The electrochemical fluorination of hexanoyl chloride (CH₃(CH₂)₄COCl) is a direct method to replace all carbon-hydrogen bonds with carbon-fluorine bonds, yielding undecafluorohexanoyl fluoride (CF₃(CF₂)₄COF). The subsequent hydrolysis of this acid fluoride produces undecafluorohexanoic acid.

Experimental Protocol: Simons Electrochemical Fluorination

Materials:

-

Hexanoyl chloride (Reagent grade)

-

Anhydrous hydrogen fluoride (AHF) (High purity)

-

Nickel anodes and cathodes

-

Electrochemical cell (Simons-type)

Procedure:

-

Cell Preparation: A Simons-type electrochemical cell equipped with a pack of alternating nickel anodes and cathodes is charged with anhydrous hydrogen fluoride. The AHF serves as both the solvent and the fluorine source.

-

Electrolyte Preparation: Hexanoyl chloride is dissolved in the anhydrous hydrogen fluoride to a concentration of 5-10% by weight.

-

Electrolysis: A direct current is passed through the cell. The cell potential is typically maintained between 5 and 6 volts. The temperature is kept low, generally between 0 and 20 °C, to minimize side reactions and degradation of the starting material. The electrolysis is continued until the desired level of fluorination is achieved, which can be monitored by the cessation of hydrogen gas evolution.

-

Product Isolation: The crude product, primarily undecafluorohexanoyl fluoride, is separated from the hydrogen fluoride electrolyte. This is often achieved by fractional distillation.

-

Hydrolysis: The collected undecafluorohexanoyl fluoride is then carefully hydrolyzed to undecafluorohexanoic acid. This can be accomplished by reacting it with water. The hydrolysis is typically carried out in a separate reactor made of a material resistant to hydrofluoric acid, which is a byproduct of the reaction.

-

Purification: The final product, undecafluorohexanoic acid, is purified by distillation or recrystallization to achieve the desired purity.

Quantitative Data

| Parameter | Value/Range |

| Starting Material | Hexanoyl Chloride |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride |

| Cell Voltage | 5 - 6 V |

| Current Density | 20-25 mA/cm² |

| Temperature | 0 - 20 °C |

| Typical Yield of PFHxA | 30 - 50% |

Note: Yields in electrochemical fluorination can be variable and are often accompanied by the formation of byproducts, including shorter-chain perfluorinated acids and cyclic ethers.

Process Visualization

Perfluorohexanoic Acid (PFHxA): A Technical Evaluation as a PFOA Replacement

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorohexanoic acid (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), has emerged as a primary replacement for the long-chain perfluorooctanoic acid (PFOA) following the global phase-out of PFOA due to its persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive analysis of PFHxA, comparing its physicochemical properties, toxicokinetics, toxicological profile, and environmental fate to those of PFOA. While PFHxA exhibits lower bioaccumulation potential and a less severe toxicological profile in several key areas, its high persistence and mobility in the environment warrant careful consideration. This document synthesizes current scientific data, details key experimental methodologies, and presents logical and signaling pathway diagrams to offer a thorough resource for the scientific community.

Introduction

The widespread industrial and consumer use of PFOA has led to its ubiquitous presence in the environment, wildlife, and humans.[1] Growing concerns over its adverse health effects prompted international regulatory actions and a voluntary industry phase-out.[2] This led to the introduction of shorter-chain PFAS, such as PFHxA, as alternatives.[1][2] PFHxA is utilized in products requiring water, oil, and stain repellency, including textiles, food packaging, and firefighting foams.[3][4] It is also a breakdown product of other fluorotelomer-based products.[5] This guide aims to critically evaluate the suitability of PFHxA as a safer alternative to PFOA by examining its scientific profile in detail.

Comparative Physicochemical Properties

The difference in carbon chain length between PFHxA (C6) and PFOA (C8) is a primary determinant of their differing physicochemical properties, which in turn influence their environmental behavior and biological interactions.[1] PFHxA's shorter chain results in higher water solubility and a lower octanol-water partition coefficient (Log Kₒw), making it more mobile in aquatic environments compared to PFOA.[1]

Table 1: Physicochemical Properties of PFHxA and PFOA

| Property | This compound (PFHxA) | Perfluorooctanoic Acid (PFOA) |

| CAS Number | 307-24-4[6] | 335-67-1 |

| Molecular Formula | C₆HF₁₁O₂[7] | C₈HF₁₅O₂ |

| Molecular Weight | 314.05 g/mol [7] | 414.07 g/mol |

| Physical State | Colorless Liquid[7] | White Powder / Waxy Solid |

| Boiling Point | 157 °C[7] | 189-192 °C |

| Water Solubility | 15,700 mg/L (at ambient temp)[7] | 3,400 - 9,500 mg/L |

| Vapor Pressure | 1.49 (log Psd at 298.15 K)[7] | 0.0103 mmHg (at 25°C) |

| pKa | -0.16[7] | ~2.5 - 2.8 |

| Log Kₒw | 2.3 - 2.5 (estimated) | 4.1 - 5.5 (estimated) |

Toxicokinetics and Bioaccumulation

A key differentiator between PFHxA and PFOA is their behavior within biological systems. PFHxA is eliminated from the body much more rapidly than PFOA.

-

Absorption and Distribution : Both compounds can be absorbed orally. Once absorbed, PFAS tend to bind to proteins in the blood, primarily serum albumin, which facilitates their distribution throughout the body and contributes to their bioaccumulation.

-

Metabolism and Excretion : PFAS are highly resistant to metabolic degradation.[8] Excretion is the primary route of elimination. Studies in mice and rats show that 73-90% of a single dose of PFHxA is excreted in the urine within 48 hours.[7] In contrast, PFOA has a significantly longer biological half-life in humans, estimated to be between 2.1 and 8.5 years.[9] This difference in elimination rates is a major reason for the lower bioaccumulation potential of PFHxA. The shorter half-life is attributed to its lower affinity for plasma proteins and more efficient renal clearance.

Molecular Mechanisms of Toxicity: PPARα Activation

A primary mechanism of toxicity for many PFAS, including PFOA and PFHxA, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[6] PPARα is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and homeostasis.[6]

Activation of PPARα by PFAS can lead to a cascade of downstream effects, including altered gene expression related to fatty acid oxidation, which can result in hepatomegaly (liver enlargement) and, in rodents, liver tumors.[1][6] However, the potency of activation differs between compounds and species. Studies have shown that PFAA carboxylates like PFOA are generally stronger activators of both mouse and human PPARα than shorter-chain counterparts like PFHxA.[10] Furthermore, mouse PPARα appears to be more sensitive to PFAA activation than human PPARα, raising questions about the direct relevance of rodent liver tumor data to humans.[6][10]

Comparative Toxicology

While both compounds can induce adverse effects, studies consistently show that PFHxA is less toxic than PFOA and that adverse effects from PFHxA occur at much higher doses.[11]

-

Hepatic Effects : Both compounds can cause liver enlargement and alter lipid metabolism in rodents, consistent with PPARα activation.[12]

-

Developmental and Reproductive Toxicity : PFOA is associated with developmental effects, including delayed development and neonatal mortality in animal studies.[6] In contrast, available data suggest that PFHxA is not a selective reproductive or developmental toxicant.[11]

-

Carcinogenicity : PFOA is classified as possibly carcinogenic to humans (Group 2B) by the IARC.[9] There is no evidence to suggest that PFHxA is carcinogenic.[11]

-

Reference Dose (RfD) : The U.S. EPA has established oral reference doses (RfDs), which are estimates of a daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. The chronic RfD for PFHxA is significantly higher (less toxic) than that for PFOA, reflecting its lower toxicity profile.[13]

Table 2: Comparative Toxicological Endpoints

| Toxicological Endpoint | This compound (PFHxA) | Perfluorooctanoic Acid (PFOA) |

| Primary Target Organs | Kidney, Liver (at high doses)[11][12] | Liver, Testes, Pancreas (rodents)[6] |

| Developmental Toxicity | Not considered a selective developmental toxicant[11] | Associated with developmental delays and neonatal mortality[6] |

| Carcinogenicity | Not classifiable as to human carcinogenicity; no evidence in animal studies[11] | Possibly carcinogenic to humans (IARC Group 2B)[9] |

| Chronic Oral RfD (EPA) | 0.0005 mg/kg-day[14] | 2 x 10⁻⁸ mg/kg-day (based on immunotoxicity) |

| Key Toxic Effect | Renal papillary necrosis (chronic rat bioassay)[13] | Immunotoxicity, developmental effects, liver toxicity[6] |

Environmental Fate and Persistence

The "forever chemical" moniker applied to PFAS stems from the extreme stability of the carbon-fluorine bond, which makes these compounds highly resistant to environmental degradation.[15]

-

Persistence : Both PFHxA and PFOA are extremely persistent in the environment. They resist hydrolysis, photolysis, and biodegradation.[5] This high persistence is a major environmental concern for the entire class of PFAS chemicals.[2]

-

Mobility and Transport : Due to its higher water solubility and lower tendency to sorb to soil and sediment, PFHxA is more mobile in the environment than PFOA.[1] This means it can travel longer distances in water, potentially leading to widespread contamination of groundwater and surface water sources.[1] The ultimate fate and transport of PFAS are complex and depend on various site-specific factors, including soil composition, pH, and organic carbon content.[16][17]

Regulatory Context

Reflecting the growing body of evidence on its own hazardous properties, PFHxA is facing increasing regulatory scrutiny. In 2024, the European Union issued regulations to restrict PFHxA, its salts, and related substances under the REACH framework.[3][18] The restrictions, which will be phased in starting in 2026, will ban the sale and use of PFHxA in a variety of consumer products, including textiles, food packaging, cosmetics, and some firefighting foams.[4][6][14] These measures aim to protect human health and the environment from what are considered unacceptable risks due to the substance's persistence and mobility.[4][6]

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the toxicological and environmental profile of substances like PFHxA.

Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

This study design is fundamental for determining the No-Observed-Adverse-Effect Level (NOAEL) and for deriving reference doses.

-

Objective : To evaluate the adverse effects of a substance after repeated oral exposure for a 90-day period.

-

Test System : Typically conducted in a rodent species, preferably the rat (e.g., Sprague-Dawley or Wistar strains).

-

Groups : At least three dose groups and a concurrent control group are used. Each group consists of a minimum of 10 males and 10 females.

-

Administration : The test substance (PFHxA) is administered daily by oral gavage, or mixed in the diet or drinking water. Doses are selected based on preliminary 28-day studies.

-

Observations :

-

Daily : Clinical signs of toxicity, morbidity, and mortality.

-

Weekly : Detailed physical examination, body weight, and food/water consumption measurements.

-

Prior to and at Termination : Ophthalmic examinations, hematology (e.g., red blood cell counts, hemoglobin), and clinical biochemistry (e.g., liver enzymes, cholesterol).

-

-

Pathology : At the end of the 90-day period, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. Tissues from all control and high-dose animals are examined microscopically (histopathology). Tissues from lower-dose groups showing treatment-related effects are also examined.

-

Endpoint : The NOAEL is determined as the highest dose at which no treatment-related adverse effects are observed. This value is often used as a point of departure for risk assessment.

Bioaccumulation Study (Based on OECD Guideline 305)

This protocol is designed to measure the potential for a chemical to accumulate in aquatic organisms.

-

Objective : To determine the bioconcentration factor (BCF) of a substance in fish from aqueous exposure.

-

Test System : A suitable fish species is used, such as zebrafish, rainbow trout, or bluegill sunfish.[14]

-

Methodology : The test consists of two phases:

-

Uptake Phase : Fish are exposed to a constant, sublethal concentration of the test substance (PFHxA) in a flow-through system for a defined period (typically 28 days).[14][18] Water and fish tissue concentrations are measured at regular intervals.

-

Depuration Phase : After the uptake phase, the fish are transferred to clean, untreated water.[14][18] The decline in the substance's concentration in the fish tissue is monitored over time.

-

-

Parameters Monitored : Test substance concentration in water and fish tissue (whole body and potentially specific organs), fish growth, and lipid content.[18]

-

Endpoint : The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the fish (at steady-state) to the concentration in the water.[6][14] A kinetic BCF (BCFₖ) can also be calculated from the uptake and depuration rate constants.

PPARα Activation Reporter Gene Assay

This in vitro assay is used to determine if a chemical can activate the PPARα receptor.

-

Objective : To quantify the ability of a test compound to act as a ligand and activate the PPARα transcription factor.

-

Test System : A mammalian cell line (e.g., COS-1, HEK293) is used. The cells are transiently or stably transfected with two plasmids:

-

Procedure :

-

Cell Culture and Transfection : Cells are cultured and then transfected with the plasmids.

-

Exposure : Transfected cells are exposed to various concentrations of the test compound (PFHxA), a positive control (e.g., a known PPARα agonist like WY-14643), and a negative (vehicle) control for a set period (e.g., 24 hours).[10]

-

Lysis and Luciferase Assay : After exposure, the cells are lysed, and a luciferase substrate (e.g., D-luciferin) is added.

-

-

Endpoint : The light produced by the luciferase reaction is measured using a luminometer. An increase in light output compared to the control indicates that the test compound activated the PPARα receptor, leading to the transcription of the luciferase reporter gene.[10] Results are often expressed as fold-activation over the vehicle control.

Conclusion

This compound (PFHxA) presents a complex profile as a replacement for PFOA. From a human health perspective, the available data strongly indicate that PFHxA is significantly less toxic and less bioaccumulative than its long-chain predecessor, PFOA.[11][13] Its rapid excretion from the body is a key advantage, reducing the potential for long-term accumulation and associated chronic health risks.[7]

However, the high environmental persistence and mobility of PFHxA are significant drawbacks.[1][5] Its ability to travel long distances in water systems means that its use can lead to widespread and long-lasting environmental contamination, posing risks to aquatic ecosystems and potentially contaminating drinking water sources far from the point of release.[1] The increasing regulation of PFHxA in jurisdictions like the European Union highlights that its properties are a matter of growing concern.[4][18]

For researchers, scientists, and drug development professionals, the transition from PFOA to PFHxA underscores a critical principle in chemical replacement: a reduction in one hazard (e.g., bioaccumulation and toxicity) does not eliminate all risks, and may introduce others (e.g., increased environmental mobility). A holistic assessment, considering the entire lifecycle and environmental behavior of a chemical, is paramount. While PFHxA may be a "better" alternative to PFOA in some respects, its environmental persistence suggests that the search for truly benign, non-persistent alternatives must continue.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ecetoc.org [ecetoc.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. epa.gov [epa.gov]

- 7. Species-Specific Unbound Fraction Differences in Highly Bound PFAS: A Comparative Study across Human, Rat, and Mouse Plasma and Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. frontiersin.org [frontiersin.org]

- 11. pfascentral.org [pfascentral.org]

- 12. diva-portal.org [diva-portal.org]

- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 16. caymanchem.com [caymanchem.com]

- 17. oecd.org [oecd.org]

- 18. korambiotech.com [korambiotech.com]

"environmental fate and transport of PFHxA"

An In-depth Technical Guide on the Environmental Fate and Transport of Perfluorohexanoic Acid (PFHxA)

Introduction

This compound (PFHxA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a six-carbon perfluorinated carboxylic acid (PFCA). As regulatory pressures and voluntary phase-outs have restricted the use of long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), shorter-chain alternatives such as PFHxA have seen increased use. PFHxA is characterized by its high persistence in the environment, stemming from the strength of the carbon-fluorine bond which makes it resistant to hydrolysis, photolysis, and biodegradation.[1] This guide provides a comprehensive technical overview of the environmental fate and transport of PFHxA, synthesizing current scientific understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. PFHxA is a colorless liquid at standard conditions.[2] Its properties, along with those of its common salts, are summarized below.

Table 1: Physicochemical Properties of PFHxA and its Ammonium and Sodium Salts

| Property | PFHxA Value | PFHxA-NH₄ Value | PFHxA-Na Value | Reference |

|---|---|---|---|---|

| Formula | C₆HF₁₁O₂ | C₆H₄F₁₁NO₂ | C₆F₁₁NaO₂ | [1] |

| Molecular Weight ( g/mol ) | 314.05 | 331 | 336 | [1][2] |

| Melting Point (°C) | 12.2 | 39.2 | 70.2 | [1] |

| Boiling Point (°C) | 157 | 156 | 216 | [1][2] |

| Density (g/cm³) | 1.69 - 1.757 | 1.72 | 1.69 | [1][2] |

| Vapor Pressure (mm Hg) | 0.908 - 1.98 | 2.00 | 1.63 | [1][2] |

| Henry's Law Constant (atm-m³/mole) | 2.35 x 10⁻¹⁰ | 2.35 x 10⁻¹⁰ | 2.35 x 10⁻¹⁰ | [1] |

| Acidity (pKa) | -0.16 | - | - |[2] |

Partitioning Behavior

Partitioning coefficients are critical for predicting how a substance will distribute itself between different environmental compartments, such as water, soil, and biota.

Octanol-Water Partition Coefficient (Log Kₒw)

The octanol-water partition coefficient (Kₒw) describes a chemical's tendency to partition between a lipid-like (octanol) and an aqueous phase. It is a key indicator of hydrophobicity and bioaccumulation potential. However, direct measurement for PFAS is challenging because they tend to aggregate at the octanol-water interface.[3][4] PFHxA, like other PFAS, is both hydrophobic and lipophobic, meaning it does not follow the typical pattern of accumulating in fatty tissues but instead binds to proteins in tissues like the liver, kidney, and blood.[5]

Organic Carbon-Water (B12546825) Partition Coefficient (Log Kₒc)

The organic carbon-water partition coefficient (Kₒc) measures the tendency of a chemical to sorb to organic carbon in soil and sediment. A low Kₒc value indicates high mobility. PFHxA, as a short-chain PFAS, generally exhibits weaker sorption to soil and sediment compared to its long-chain counterparts.[6] This is consistent with its high mobility and potential to leach into groundwater.[7] Sorption is influenced by factors such as the amount of organic carbon, the presence of positively charged mineral surfaces like aluminum oxides, soil pH, and water chemistry.[8][9] However, even when PFHxA sorbs to minerals like aluminum oxides, the electrostatic attraction can be weak, allowing for remobilization by events like rainfall.[8]

Table 2: Partition Coefficients for PFHxA

| Coefficient | Value | Description | Reference |

|---|---|---|---|

| Log Kₒw | 3.48 - 4.06 | Indicates the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | [2][10] |

| Log Kₒc | ~2.0 (Estimated) | Indicates the tendency to sorb to organic carbon in soil/sediment. Values for short-chain PFAS are generally low, signifying high mobility. |[11] |

Environmental Transport

Due to its high persistence, water solubility, and low sorption potential, PFHxA is highly mobile in the environment.

Mobility in Soil and Water

PFHxA's low Kₒc value contributes to its high mobility in soils, leading to a significant potential for leaching from contaminated sites and reaching groundwater aquifers.[7][12] This is a major concern at sites historically contaminated with aqueous film-forming foams (AFFF), such as firefighter training areas, where short-chain PFAS like PFHxA show rapid leaching from source zones.[12][13][14]

Wastewater treatment plants (WWTPs) are significant point sources of PFAS to the aquatic environment.[15] Conventional WWTP processes are largely ineffective at removing short-chain PFAS.[16] In fact, concentrations of PFHxA often increase during activated sludge treatment.[15][17] This is attributed to the biotransformation of polyfluorinated precursor compounds into terminal PFCAs like PFHxA.[15]

Long-Range Transport: Atmosphere and Oceans

PFHxA and its volatile precursors can undergo long-range transport, leading to its detection in remote environments far from direct sources.

-

Atmospheric Transport : While direct emissions of PFHxA to the atmosphere occur, a significant pathway involves the atmospheric transport of volatile precursors, such as fluorotelomer alcohols (FTOHs).[18][19][20] These precursors can be oxidized in the atmosphere to form PFHxA, which is then deposited in wet and dry deposition. Another mechanism for atmospheric transport is the water-to-air transfer via sea spray aerosol (SSA).[21][22] Studies have shown that PFAAs can be enriched more than 100,000 times in SSA relative to their concentration in seawater, contributing to their presence in coastal air and subsequent deposition onto terrestrial environments.[22]

-

Oceanic Transport : Ocean currents are a primary vehicle for the global distribution of water-soluble and persistent compounds like PFHxA.[23][24] Its detection in the Arctic Ocean provides clear evidence of its capacity for long-range transport via oceanic pathways.[25][26] This transport results in a continuous cycling of PFHxA between marine and terrestrial environments.[22]

Biotransformation and Degradation

PFHxA is considered a terminal degradation product, meaning it is highly resistant to further breakdown in the environment.[1][5] The primary source of PFHxA in many environments is not from direct use but from the degradation of larger, more complex polyfluorinated "precursor" compounds.

Key precursors that transform into PFHxA include:

-

6:2 Fluorotelomer Alcohols (6:2 FTOH)

-

6:2 Fluorotelomer Sulfonate (6:2 FTSA)

-

6:2 Fluorotelomer Sulfonamide Alkylbetaine (6:2 FTAB)

These precursors undergo biotransformation under various conditions. For example, in aerobic sediment, 6:2 FTSA has a half-life of less than 5 days, yielding significant amounts of PFHxA.[27] Similarly, microbial communities in WWTP activated sludge can transform these precursors, leading to the observed increase in PFHxA concentrations in plant effluent.[15][17][28]

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Table 1-1, Physicochemical properties of PFHxA - IRIS Toxicological Review of this compound [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. masscta.org [masscta.org]

- 6. documents.dps.ny.gov [documents.dps.ny.gov]

- 7. Frontiers | Comparing the Ecotoxicological Effects of Perfluorooctanoic Acid (PFOA) and this compound (PFHxA) on Freshwater Microbial Community [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. ngwa.org [ngwa.org]

- 10. files.nc.gov [files.nc.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iwaponline.com [iwaponline.com]

- 17. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation [mdpi.com]

- 18. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A global atmospheric chemistry model for the fate and transport of PFCAs and their precursors - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00326F [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Constraining global transport of perfluoroalkyl acids on sea spray aerosol using field measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Distribution and long-range transport of polyfluoroalkyl substances in the Arctic, Atlantic Ocean and Antarctic coast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sunderlandlab.org [sunderlandlab.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]

"PFHxA sources in the environment"

An In-depth Technical Guide on the Sources of Perfluorohexanoic Acid (PFHxA) in the Environment

Introduction

This compound (PFHxA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a six-carbon perfluoroalkyl carboxylic acid (PFCA).[1][2] Concerns surrounding PFHxA stem from its remarkable resistance to environmental degradation processes like hydrolysis, photolysis, and biodegradation, leading to its high persistence.[3] As a man-made chemical, PFHxA is not naturally present in the environment; its detection across various environmental matrices globally is a direct result of anthropogenic activities.[3] This guide provides a comprehensive overview of the primary and secondary sources of PFHxA, its environmental fate, and the analytical methodologies used for its detection.

Primary Sources of PFHxA

Primary sources refer to the direct release of PFHxA into the environment from its manufacturing and use in industrial and commercial products.

-

Industrial Applications: Historically, PFHxA and its salts have been used as surfactants, emulsifying agents, and dispersing agents due to their ability to reduce surface tension.[4] Specific applications include its use in the manufacturing of photographic film and as a component in protective coatings.[3][4]

-

Consumer Products: PFHxA is utilized as a substitute for longer-chain PFCAs (like PFOA) in a variety of consumer goods.[3] It is a key ingredient in treatments for stain- and water-resistant fabrics, carpets, and paper food packaging.[3][5]

-

Aqueous Film-Forming Foams (AFFF): Firefighting training areas, airports, and military installations are significant point sources of PFHxA contamination due to the use of AFFF formulations that contain PFHxA and its precursors.[6][7][8][9]

Secondary Sources: The Role of Precursor Transformation

A substantial contribution to environmental PFHxA levels comes from the transformation of larger, more complex PFAS molecules known as precursors.[10] PFHxA is a terminal degradation product for many of these precursor compounds.[11]

-

Fluorotelomer Alcohols (FTOHs): The most significant precursors to PFHxA are fluorotelomer alcohols, particularly 6:2 FTOH and 8:2 FTOH.[5][12][13] These volatile compounds are used in the synthesis of fluorotelomer-based polymers for surface coatings.[13] Through atmospheric oxidation and microbial degradation in soil and water, FTOHs undergo a series of transformations that ultimately yield PFHxA.[13][14][15] For instance, 8:2 FTOH can degrade to form not only PFOA but also shorter-chain PFCAs like PFHpA and PFHxA.[16]

-

Other Precursors: Other compounds that can degrade to form PFHxA include 6:2 fluorotelomer sulfonate (6:2 FTS), fluorotelomer-based acrylate (B77674) polymers (FTACPs), and certain components of AFFF formulations.[13][14] The Total Oxidizable Precursor (TOP) assay is an analytical technique used to estimate the potential for precursor compounds in a sample to transform into terminal PFCAs like PFHxA, revealing the hidden contribution of these precursors to overall contamination.[16][17]

The following diagram illustrates the generalized degradation pathway of fluorotelomer alcohols to PFHxA.

Environmental Concentrations of PFHxA

PFHxA has been detected in numerous environmental compartments worldwide. Its shorter-chain structure makes it more mobile in aquatic systems compared to long-chain PFAS.[9] The following tables summarize reported concentrations in various media.

Table 1: PFHxA Concentrations in Water

| Water Source | Concentration Range (ng/L) | Location/Context | Reference(s) |

| Groundwater | 0.01 - 580 | Near fluorochemical plant, China | [11][18] |

| Groundwater | 2 - 46 | Near municipal landfills, Australia | [11][18] |

| Groundwater | Up to 120,000 | General studies | [18] |

| Groundwater | Up to 4,300,000 | AFFF discharge sites | [8] |

| Surface Water | 0.9 - 9.7 | General runoff | [17] |

| Surface Water | Up to 8,970,000 | AFFF discharge sites | [8] |

| Drinking Water | Up to 1,400,000 | General studies | [11] |

| Leachate | 211 | Waste-to-Energy plant, Sweden | [19] |

Table 2: PFHxA Concentrations in Solid Media and Biota

| Matrix | Concentration Range | Location/Context | Reference(s) |

| Sediment | 0.22 - 11.5 ng/g | Jucar River, Spain | [20] |

| Sediment | Up to 190,000 µg/kg | AFFF discharge sites | [8] |

| Surface Soil | Up to 9,700 µg/kg | AFFF discharge sites | [8] |

| Household Dust | Not specified, but detected | General | [3] |

| Biota (Fish) | 0.63 - 274 µg/kg | Jucar River, Spain | [20] |

Experimental Protocols for Environmental Analysis

The accurate quantification of PFHxA in environmental samples requires robust and sensitive analytical methods due to the typically low concentrations and complex matrices. The standard approach involves sample extraction and cleanup followed by instrumental analysis.

Sample Collection and Preparation

Care must be taken during sample collection to avoid cross-contamination, as PFAS are present in many common materials.[21]

-

Water Samples: Collected in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles.

-

Solid Samples (Soil, Sediment, Biota): Collected in appropriate containers, often HDPE or polypropylene.

-

Extraction: Solid Phase Extraction (SPE) is the most common technique for extracting and concentrating PFHxA from water samples.[22] For solid matrices, extraction often involves solvents like methanol (B129727) or acetonitrile, sometimes coupled with sonication or pressurized liquid extraction.

Analytical Detection

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis.[17][22] It offers high selectivity and sensitivity, allowing for the detection of PFHxA at parts-per-trillion (ng/L) levels.[23]

-

Standardized Methods: The U.S. Environmental Protection Agency (EPA) has published standardized methods for PFAS analysis, such as EPA Method 537.1 for drinking water and EPA Method 8327 for groundwater, surface water, and wastewater, both of which include PFHxA.[21][23]

The following diagram outlines a typical workflow for the analysis of PFHxA in an environmental water sample.

Conclusion

This compound (PFHxA) is a persistent and mobile environmental contaminant originating from both direct industrial and consumer use and, more significantly, from the environmental degradation of a wide range of precursor compounds, especially fluorotelomer alcohols. Its presence in diverse environmental media, from remote regions to industrial hotspots, underscores the global nature of PFAS contamination. Understanding these sources and formation pathways is critical for developing effective risk assessment strategies and environmental management policies to mitigate human and ecological exposure.

References

- 1. This compound | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological Review of this compound (PFHxA) and Related Salts (Final Report, 2023) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 4. masscta.org [masscta.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. researchgate.net [researchgate.net]

- 12. alsglobal.com [alsglobal.com]

- 13. health.hawaii.gov [health.hawaii.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 16. eurofins.se [eurofins.se]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

The Biodegradation Potential of Perfluorohexanoic Acid: A Technical Guide for Researchers

Introduction

Perfluorohexanoic acid (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), has emerged as a significant environmental contaminant due to its widespread use and persistence. As regulatory scrutiny of legacy long-chain PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) intensifies, the focus has shifted to shorter-chain alternatives like PFHxA. While initially considered less bioaccumulative, the high mobility of PFHxA in water, coupled with its resistance to traditional degradation methods, poses a considerable challenge for environmental remediation.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of PFHxA biodegradation, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to support ongoing research and development in this critical field.

The strong carbon-fluorine bond in PFHxA is a primary reason for its recalcitrance to biological degradation.[1] Much of the existing research indicates that PFHxA is often a terminal or intermediate biotransformation product of larger PFAS compounds rather than a readily biodegradable substance itself.[3][4] However, the exploration of microbial and enzymatic pathways for the defluorination and ultimate breakdown of PFHxA is an active area of scientific inquiry.

Quantitative Data on PFHxA Biotransformation

The following tables summarize quantitative data from various studies on the formation of PFHxA from precursor compounds and any observed degradation. It is important to note that complete mineralization of PFHxA has not been extensively reported, and much of the data pertains to its appearance as a metabolite.

Table 1: Formation of PFHxA from PFOA Biodegradation

| Microbial Strain | Precursor Compound | Incubation Time (hours) | Transformation Percentage to PFHxA | Other Products | Reference |

| Pseudomonas aeruginosa | PFOA | 96 | 27.9% of PFOA transformed, with PFHxA as the principal product | Not specified | [3] |

| Pseudomonas putida | PFOA | 96 | 19.0% of PFOA transformed | PFPeA, PFPxA, PFHpA | [3] |

Table 2: General Observations on Short-Chain PFCA Biodegradation

| Study Type | Conditions | Observation | Reference |

| Activated Sludge | Aerobic | Lowered concentrations of shorter-chain PFAS like PFHxA observed, suggesting potential for degradation by activated sludge microorganisms. | [2][5] |

| Anaerobic Incubation | Methanogenic | No evidence of reductive defluorination of PFOA was found after 259 days, suggesting PFHxA would also be persistent under these conditions. | [2] |

| Anaerobic Microbial Electrolysis Cells (MECs) | Anaerobic, with Acidimicrobiaceae sp. strain A6 | Significant decrease in PFOA concentration with detection of fluoride (B91410) and shorter-chain perfluorinated products. | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on methodologies reported in the literature for studying PFAS biodegradation.

Protocol 1: Aerobic Biodegradation of PFAS in Liquid Culture

This protocol outlines a typical experimental setup to assess the aerobic biodegradation of PFAS, including the formation of PFHxA, by pure microbial strains.

1. Microorganism and Culture Preparation:

- Strain: Pseudomonas aeruginosa or Pseudomonas putida.

- Growth Medium: A minimal salts medium (MSM) is typically used, containing essential minerals and a carbon source (e.g., glucose) to support bacterial growth. The specific composition should be optimized for the selected strain.

- Inoculum Preparation: A pre-culture of the microbial strain is grown to the mid-exponential phase in a rich medium (e.g., Luria-Bertani broth). The cells are then harvested by centrifugation, washed with sterile MSM to remove residual rich medium, and resuspended in MSM to a specific optical density (e.g., OD600 of 1.0).

2. Biodegradation Assay:

- Reaction Mixture: In sterile flasks, prepare the MSM containing the target PFAS (e.g., PFOA) at a defined concentration (e.g., 100 mg/L).

- Inoculation: Inoculate the reaction mixture with the prepared cell suspension to a final OD600 of 0.1.

- Control Groups:

- Abiotic Control: MSM with PFAS but without the microbial inoculum to account for any non-biological degradation.

- Biotic Control: MSM with the microbial inoculum but without the PFAS to monitor the health of the culture.

- Incubation: Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 96 hours).

3. Sampling and Analysis:

- Sampling: At regular intervals, withdraw aliquots from each flask under sterile conditions.

- Sample Preparation: Centrifuge the aliquots to pellet the cells. The supernatant is then filtered and prepared for chemical analysis.

- Analytical Method: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent PFAS compound and its potential transformation products, including PFHxA.

Protocol 2: Anaerobic Reductive Defluorination Assay

This protocol describes an experimental setup to investigate the potential for anaerobic biodegradation of PFAS.

1. Microcosm Setup:

- Inoculum Source: Anaerobic sludge from a municipal wastewater treatment plant.

- Medium: An anaerobic mineral medium, purged with a gas mixture (e.g., N2/CO2) to remove oxygen. The medium should contain electron donors (e.g., acetate, lactate) and potentially a catalyst like vitamin B12.[7]

- Vessels: Use serum bottles sealed with butyl rubber stoppers and aluminum crimps.

2. Experimental Conditions:

- PFAS Addition: Spike the microcosms with the target PFAS (e.g., PFOA or PFHxA) to a final concentration (e.g., 5 mg/L).

- Electron Donors: Add a suitable electron donor to support microbial activity.

- Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 35°C) without shaking.

3. Monitoring and Analysis:

- Headspace Analysis: Periodically monitor the headspace for gas production (e.g., methane) using gas chromatography.

- Aqueous Phase Analysis: At the beginning and end of the incubation period (which can be lengthy, e.g., >200 days), sacrifice replicate bottles.[7] Analyze the aqueous phase for the parent PFAS, potential metabolites (including shorter-chain PFCAs), and fluoride ions using LC-MS/MS and ion chromatography, respectively.[7]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in PFHxA biodegradation research.

Caption: Proposed stepwise biotransformation pathway of PFOA leading to the formation of PFHxA and other shorter-chain PFCAs by Pseudomonas species.

Caption: A generalized experimental workflow for investigating the microbial degradation of PFAS.

Conclusion

The biodegradation of this compound remains a formidable scientific challenge. Current evidence suggests that PFHxA is more likely to be a persistent biotransformation product of larger PFAS molecules than a readily degradable compound. While some studies with activated sludge show a potential reduction in short-chain PFAS like PFHxA, the specific microorganisms and enzymatic pathways responsible are not yet fully elucidated.[2][5]

Future research should focus on several key areas:

-

Isolation and characterization of novel microbial strains capable of cleaving the C-F bond in short-chain PFAS.

-

Investigation of enzymatic systems , such as dehalogenases, for their potential to defluorinate PFHxA.[8][9][10]

-

Exploration of co-metabolic processes , where the degradation of PFHxA is facilitated by the presence of other growth-supporting substrates.

-

Understanding the influence of environmental conditions (e.g., pH, temperature, presence of electron donors/acceptors) on PFHxA biodegradation.

The development of effective bioremediation strategies for PFHxA is essential for protecting environmental and human health. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals working towards this critical goal.

References

- 1. azocleantech.com [azocleantech.com]

- 2. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AGU Fall Meeting 2021 [agu.confex.com]

- 7. [Anaerobic Biodegradability of Perfluorooctanoic Acid (PFOA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pfascentral.org [pfascentral.org]

- 9. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Toxicology Profile of Perfluorohexanoic Acid (PFHxA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexanoic acid (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), is an environmental contaminant and a metabolic byproduct of some fluorinated compounds used in industrial and consumer products.[1][2][3][4] As regulatory scrutiny of legacy long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) has intensified, the toxicological profile of shorter-chain alternatives like PFHxA has become a critical area of research. This guide provides a comprehensive overview of the current toxicological data on PFHxA, with a focus on quantitative data, experimental methodologies, and mechanistic pathways.

Concerns regarding PFAS, including PFHxA, stem from their resistance to environmental and biological degradation, leading to their persistence.[2][3][5] While PFHxA is a man-made compound not naturally found in the environment, it has been detected in various environmental media and human samples.[3][6][7][8] This document synthesizes findings from in vivo and in vitro studies to offer a detailed toxicological profile of PFHxA for the scientific community.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of PFHxA have been investigated in several animal models. A key finding is that PFHxA does not appear to be readily metabolized in the body.[9]

Absorption

PFHxA is rapidly absorbed following oral administration in rodents and monkeys.[9]

Distribution

Following absorption, PFHxA distributes to various tissues. In a study on rats, PFHxA was detected in the liver, kidney, and brain.[10] Another study in mice found the highest concentrations in the lung, followed by the liver and brain.[9]

Metabolism

Current evidence suggests that PFHxA is resistant to metabolism.[9] No metabolites were recovered in the liver or urine of mice and rats after oral dosing.[9]

Excretion

The primary route of elimination for PFHxA is urinary excretion, with a smaller fraction eliminated in the feces.[9][11] The elimination half-life of PFHxA is significantly shorter than that of longer-chain PFAS.[9] Sex-related differences in elimination have been observed in rats, with females showing a shorter half-life and faster clearance than males.[10][12]

Table 1: Toxicokinetic Parameters of PFHxA in Sprague-Dawley Rats

| Parameter | Male | Female | Reference |

| Elimination Half-life (single dose) | 9 hours | 2 hours | [10] |

| Clearance | Slower | Faster | [10] |

| Plasma Area Under the Curve (AUC) | Larger | Smaller | [10] |

Acute and Chronic Toxicity

Acute Toxicity

Studies on the acute oral toxicity of PFHxA in rats indicate a relatively low level of toxicity compared to PFOA.[5]

Table 2: Acute Oral Toxicity of PFHxA in Female Crl:CD(SD) Rats

| Dose (mg/kg BW) | Mortality | Clinical Signs | Reference |

| 175 | 0/4 | No mortality | [5] |

| 550 | 0/4 | No mortality | [5] |

| 1750 | 1/4 | Abnormal gait, ataxia, dehydration, lethargy, oral/nasal discharge | [5] |

| 5000 | 4/4 | All rats died within 1 day | [5] |

The acute oral LD50 for PFHxA in rats is estimated to be between >1750 and <5000 mg/kg.[5]

Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the chronic toxicity and carcinogenicity of PFHxA. A 104-week study in Sprague-Dawley rats did not find evidence of tumorigenicity at the doses tested.[13] The primary target organ for chronic PFHxA toxicity appears to be the kidney, particularly in female rats.[1][13]

A chronic oral reference dose (RfD) for PFHxA has been calculated to be 0.25 mg/kg-day, based on benchmark dose modeling of renal papillary necrosis in a chronic rat bioassay.[1][14] This RfD is substantially higher (indicating lower toxicity) than that of PFOA.[1][14]

Genotoxicity and Carcinogenicity

Genotoxicity

In vitro studies on human hepatoma (HepG2) cells have shown that PFHxA did not generate reactive oxygen species (ROS) or induce DNA damage.[15] Similarly, an investigation into the genotoxic effects of PFHxA on human sperm cells found no significant DNA damage.[16]

Carcinogenicity

A two-year chronic toxicity and carcinogenicity study in Sprague-Dawley rats found no evidence that PFHxA was tumorigenic in either males or females at the tested doses.[13] Based on available data, it is concluded that PFHxA is not carcinogenic.[1][14]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of PFHxA has been evaluated in animal models. The available evidence suggests that PFHxA is not a selective reproductive or developmental toxicant.[1][14] One study noted an increase in stillborn offspring and early postnatal death in mice exposed to PFHxA.[17] However, other studies have reported milder effects for PFHxA compared to other PFAS compounds.[18] A two-generation study in rats found no effects of PFHxA on mating, fertility, gestation length, or pup survival.[19]

Immunotoxicity

While data on the immunotoxicity of PFHxA is limited, some studies on PFAS in general have suggested potential effects on the immune system.[20] Proteins associated with the immune system, specifically RAG1 and RAG2, have been identified as potential biomarkers of PFHxA exposure in fish.[21]

Mechanisms of Toxicity

The precise mechanisms underlying PFHxA toxicity are still under investigation. However, several potential pathways have been identified.

Endocrine Disruption

Computational studies suggest that PFHxA has the potential to perturb the endocrine system.[21] Molecular docking studies indicate that PFHxA can interact with estrogen and androgen receptors in fish, although with a weaker affinity than other PFAS like PFHxS.[21]

PPARα Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a known target for many PFAS. In vitro studies using COS-1 cells transfected with mouse or human PPARα plasmids demonstrated that PFHxA can cause a dose-dependent activation of PPARα.[22]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols from key studies on PFHxA.

Acute Oral Toxicity Study in Rats

-

Test System: Fasted female Crl:CD(SD) rats.

-

Administration: Single oral gavage dose of sodium perfluorohexanoate (NaPFHx).

-

Dose Groups: 175, 550, 1,750, or 5,000 mg/kg body weight.

-

Observation Period: 14 days.

-

Endpoints: Mortality and clinical signs of toxicity.

-

Reference: Loveless et al. (as cited in[5])

Chronic Toxicity and Carcinogenicity Study in Rats

-

Test System: Male and female Sprague-Dawley (SD) rats.

-

Administration: Daily oral gavage, 7 days per week.

-

Duration: 104 weeks.

-

Dose Groups (mg/kg/day):

-

Males: 0, 2.5, 15, and 100.

-

Females: 5, 30, and 200.

-

-

Endpoints: Survival, body weight, food consumption, functional observational battery, motor activity, hematology, serum chemistry, and histopathology.

-

Reference: Klaunig et al. (2015)[13]

In Vitro Genotoxicity Assay

-

Test System: Human hepatoma (HepG2) cells.

-

Exposure: Treatment with various concentrations of PFHxA.

-

Endpoints:

-

Reactive Oxygen Species (ROS) production.

-

DNA damage (measured by the alkaline comet assay).

-

-

Reference: Eriksen et al. (2010)[15]

Regulatory Status and Human Health Risk

The potential human health risks associated with PFHxA exposure are considered to be significantly lower than those for PFOA.[1][6][14] Human biomonitoring data indicate that PFHxA is infrequently detected in human serum and urine, suggesting low exposure levels for the general population.[6][7]

Recently, regulatory bodies have begun to address PFHxA. The European Union has voted to restrict PFHxA, its salts, and related substances.[23][24][25][26] This restriction will ban the substance in various consumer products, including textiles, food packaging, and cosmetics.[26]

Conclusion

The available toxicological data for this compound indicate a profile of relatively low toxicity, especially when compared to long-chain PFAS. Key findings include:

-

PFHxA is rapidly absorbed and excreted, primarily in the urine, and is not readily metabolized.

-

It exhibits low acute toxicity.

-

Chronic exposure studies in rats did not show evidence of carcinogenicity, with the kidney being the primary target organ at high doses.

-

PFHxA is not considered to be genotoxic.

-

It is not a selective reproductive or developmental toxicant.

-

Potential mechanisms of toxicity include endocrine disruption and PPARα activation.

While the current body of evidence suggests a lower risk profile for PFHxA compared to legacy PFAS, ongoing research and regulatory actions highlight the importance of continued investigation into the potential health effects of all PFAS compounds. This guide provides a foundation for researchers and professionals to understand the current state of knowledge on the toxicology of PFHxA.

References

- 1. This compound toxicity, part I: Development of a chronic human health toxicity value for use in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Toxicological Review of this compound (PFHxA) and Related Salts (Final Report, 2023) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 4. integral-corp.com [integral-corp.com]

- 5. The toxicity of Perfluorohexanoic acid_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound toxicity, part II: Application of human health toxicity value for risk characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicological Review of this compound (Pfhxa) and Related Salts (Interagency Science Discussion Draft, 2023) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 9. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of this compound [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Toxicokinetics of this compound (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the chronic toxicity and carcinogenicity of this compound (PFHxA) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxicity assessment of perfluoroalkyl substances on human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cswab.org [cswab.org]

- 18. Reproductive and Developmental Health Effects of PFAS on Animal Models: A Review of Current Literature – The Aggie Transcript [aggietranscript.faculty.ucdavis.edu]

- 19. mdpi.com [mdpi.com]

- 20. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comparative review of the toxicity mechanisms of this compound (PFHxA) and perfluorohexanesulphonic acid (PFHxS) in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. masscta.org [masscta.org]

- 23. News PFHxA to be restricted in the EU following vote of Member St [gpcgateway.com]

- 24. HKTDC Research [research.hktdc.com]

- 25. EU Regulates PFHxA and PFHxA-related Substances under REACH | SGS [sgs.com]

- 26. PFHxA and Related Substances: Commission Regulation (EU) 2024/2462 | UL Solutions [ul.com]

Human Health Effects of PFHxA Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexanoic acid (PFHxA) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has seen increased use as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA).[1][2] Its resistance to degradation leads to environmental persistence, and it has been detected in various environmental media and human samples.[1][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding the human health effects of PFHxA exposure, with a focus on toxicological data, experimental methodologies, and mechanisms of action.

Toxicokinetics

In vivo studies, primarily in rats, have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of PFHxA. Unlike long-chain PFAS, PFHxA has a much shorter biological half-life.[4][5]

Key Toxicokinetic Parameters:

Studies in Sprague-Dawley rats have demonstrated sex-dependent differences in PFHxA's half-life. Following intravenous or gavage administration, female rats exhibit a shorter half-life (approximately 2 hours) compared to male rats (approximately 9 hours).[5][6] This is in contrast to PFOA, where the sex-dependent difference is more pronounced.[5] PFHxA primarily distributes to the liver and plasma.[7]

Toxicological Endpoints

A range of toxicological effects have been identified in animal studies following PFHxA exposure. The primary target organs appear to be the liver, kidney, and the developing fetus.[8]

Summary of Key Toxicological Findings:

| Endpoint | Species/Model | Key Findings | Reference Study |

| Hepatotoxicity | Mice, Rats | Increased relative liver weight, hepatocellular hypertrophy, changes in serum enzymes, necrosis.[2][8] | Klaunig et al., 2015[9] |

| Developmental Toxicity | Rats, Mice | Decreased offspring body weight, increased perinatal mortality.[8] | Iwai and Hoberman, 2014; Loveless et al., 2009[8] |

| Hematopoietic Effects | Rats | Decreased red blood cell counts, decreased hematocrit, increased reticulocytes.[8] | Chengelis et al., 2009b[8] |

| Renal Toxicity | Rats | Renal papillary necrosis in chronically exposed female rats.[10][11] | Klaunig et al., 2015[9] |

| Endocrine Disruption | Rats | Potential effects on thyroid responses.[8][12] | NTP, 2019[13] |

Quantitative Toxicity Data

Regulatory bodies and research groups have derived health-based toxicity values for PFHxA to aid in risk assessment.

| Parameter | Value | Basis | Issuing Body/Author |

| Chronic Oral Reference Dose (RfD) | 0.25 mg/kg-day | Benchmark dose modeling of renal papillary necrosis from a chronic rat bioassay.[10][11] | Luz et al., 2019[11] |

| Chronic Oral Reference Dose (RfD) | 0.0005 mg/kg-day | Based on developmental effects (decreased offspring body weight).[14] | U.S. EPA IRIS (2023)[15] |

| Drinking Water Lifetime Health Advisory | 1400 µg/L (1.4 ppb) | Derived from the RfD of 0.25 mg/kg-day.[16] | Anderson et al., 2019[16] |

| Updated Health Advisory Guidance Level | 3,500 ng/L (3.5 ppb) | Based on the U.S. EPA IRIS final toxicity assessment.[15] | Illinois EPA (2023)[15] |

| Notification Level (NL) in Drinking Water | 1 µg/L (1 ppb) | Based on thyroid toxicity in male rats (decreased total thyroxine levels).[12][13] | OEHHA (California)[12][13] |

Mechanisms of Action

The molecular mechanisms underlying PFHxA toxicity are still under investigation, but several key pathways have been implicated.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Multi-omics studies in mice have suggested that the hepatotoxic effects of PFHxA may be induced by the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[2] Activation of PPARs can lead to alterations in fatty acid biosynthesis and degradation, which in turn can promote oxidative stress and induce liver injury.[2][9]

Caption: Proposed PPAR-mediated hepatotoxicity pathway for PFHxA.

Oxidative Stress and Metabolic Disruption

In addition to PPAR-mediated effects, PFHxA exposure has been associated with abnormalities in purine (B94841) and glutathione (B108866) metabolism, further indicating the induction of oxidative stress.[2] In vitro studies using human liver cancer cells (HepG2) have shown that PFHxA can induce the generation of reactive oxygen species (ROS).[17]

Experimental Protocols

In Vivo Chronic Toxicity and Carcinogenicity Bioassay (Rat)

A key study for the derivation of a chronic RfD involved a 2-year combined chronic toxicity and carcinogenicity study in Sprague-Dawley rats.

Caption: Workflow for a chronic in vivo toxicity study of PFHxA.

-

Test System: Sprague-Dawley rats.

-

Administration: Oral gavage.

-

Dose Levels: Multiple dose levels and a control group.

-

Duration: 2 years.

-

Endpoints Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues.

-

Key Finding for RfD Derivation: Renal papillary necrosis was identified as a critical non-cancer effect.[10][11]

In Vitro Cytotoxicity Assay (HepG2 Cells)

In vitro studies are valuable for high-throughput screening and mechanistic investigations. A common model is the human hepatoma (HepG2) cell line.

-

Test System: HepG2 cells.

-

Exposure: Cells are exposed to a range of PFHxA concentrations (e.g., 0-800 µM) for specific durations (e.g., 3 and 24 hours).[17]

-

Endpoints:

-

Findings: PFHxA generally exhibits lower cytotoxicity compared to longer-chain PFAS like PFOA and PFOS.[17][18]

Epidemiological Evidence

Conclusion

The toxicological profile of PFHxA is characterized by effects on the liver, kidney, and developing fetus in animal models. It is considered less toxic than its long-chain predecessors like PFOA.[10][11] Mechanistic studies point towards the involvement of PPAR signaling and oxidative stress. While human epidemiological data remains limited, the extensive animal toxicology database has enabled the derivation of health-based guidance values for risk assessment and regulatory purposes. Future research should focus on further elucidating the molecular mechanisms of PFHxA toxicity, understanding the effects of co-exposure to other PFAS, and strengthening the epidemiological evidence base.

References

- 1. Toxicological Review of this compound (PFHxA) and Related Salts (Final Report, 2023) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 2. pfascentral.org [pfascentral.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Toxicokinetics of this compound (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. A Review of the Pathways of Human Exposure to Poly- and Perfluoroalkyl Substances (PFASs) and Present Understanding of Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound toxicity, part I: Development of a chronic human health toxicity value for use in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Notification Level Recommendation for this compound (PFHxA) in Drinking Water - OEHHA [oehha.ca.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. epa.illinois.gov [epa.illinois.gov]

- 15. epa.illinois.gov [epa.illinois.gov]

- 16. This compound toxicity, part II: Application of human health toxicity value for risk characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 18. researchgate.net [researchgate.net]

- 19. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

The Bioaccumulation Potential of Perfluorohexanoic Acid (PFHxA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract